molecular formula C16H26N2O4S B4222173 N-(2-methoxyethyl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanamide

N-(2-methoxyethyl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanamide

Cat. No.: B4222173
M. Wt: 342.5 g/mol
InChI Key: OCSJAXYQRLDCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanamide is an organic compound that features a leucinamide backbone with a 2-methoxyethyl group and a 4-methylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanamide typically involves multiple steps. One common method includes the following steps:

    Protection of the amine group: The leucine derivative is first protected to prevent unwanted reactions.

    Introduction of the 2-methoxyethyl group: This is achieved through nucleophilic substitution reactions.

    Sulfonylation: The 4-methylphenylsulfonyl group is introduced using sulfonyl chloride in the presence of a base.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxyethyl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide
  • N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]valinamide

Uniqueness

N-(2-methoxyethyl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its leucinamide backbone, combined with the methoxyethyl and sulfonyl groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-12(2)11-15(16(19)17-9-10-22-4)18-23(20,21)14-7-5-13(3)6-8-14/h5-8,12,15,18H,9-11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSJAXYQRLDCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyethyl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyethyl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanamide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxyethyl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanamide
Reactant of Route 4
Reactant of Route 4
N-(2-methoxyethyl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanamide
Reactant of Route 5
Reactant of Route 5
N-(2-methoxyethyl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanamide
Reactant of Route 6
Reactant of Route 6
N-(2-methoxyethyl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.